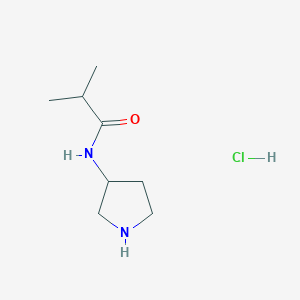
5-Fluor-1-(Piperidin-4-yl)-2,3-dihydro-1H-indol
Übersicht
Beschreibung
5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C13H17FN2 and its molecular weight is 220.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Das Fluoratom in 5-Fluor-1-(Piperidin-4-yl)-2,3-dihydro-1H-indol kann für die Antikrebsaktivität entscheidend sein. Fluorierte Verbindungen, wie 5-Fluoruracil (5-FU), werden in der Chemotherapie häufig eingesetzt . Das Vorhandensein von Fluor kann wichtige Enzyme wie die Thymidylat-Synthase hemmen, die für die DNA-Synthese in schnell teilenden Krebszellen essentiell ist . Diese Verbindung könnte auf ihr Potenzial untersucht werden, ähnlich zu wirken und die Proliferation von Krebszellen zu stören.
Antibakterielle Aktivität
Imidazol-Derivate, die eine ähnliche Grundstruktur wie unsere Verbindung von Interesse haben, sind für ihre breiten antimikrobiellen Eigenschaften bekannt . Diese Verbindung könnte synthetisiert und gegen verschiedene Bakterien- und Pilzstämme getestet werden, um ihre Wirksamkeit als neues antimikrobielles Mittel zu beurteilen.
Molekulare Bildgebung
Fluorierte Verbindungen werden häufig in der Positronen-Emissions-Tomographie (PET) eingesetzt, da sie mit radioaktiven Isotopen markiert werden können . Die Verbindung könnte als neuer Tracer für die Bildgebung bei verschiedenen Krankheiten entwickelt werden und so dazu beitragen, biologische Prozesse in Echtzeit zu visualisieren.
Enzyminhibitionstudien
Die einzigartige Struktur von This compound kann es ermöglichen, als Inhibitor für bestimmte Enzyme zu wirken. Die Forschung könnte sich auf seine Interaktion mit Enzymen wie der DNA-Topoisomerase 1 konzentrieren, die eine Rolle bei der DNA-Replikation und -Reparatur spielt . Das Verständnis dieser Interaktion kann Einblicke in die Enzymmechanik liefern und bei der Medikamentenentwicklung helfen.
Eigenschaften
IUPAC Name |
5-fluoro-1-piperidin-4-yl-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2/c14-11-1-2-13-10(9-11)5-8-16(13)12-3-6-15-7-4-12/h1-2,9,12,15H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTCTTHDGPNVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC3=C2C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334123-16-8 | |
| Record name | 5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[2-(4-Amino-2-methoxyphenoxy)-ethoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1469393.png)










